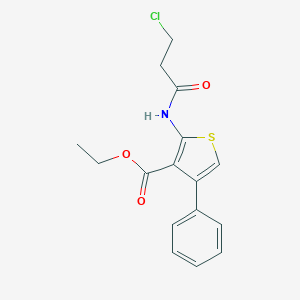![molecular formula C16H15BrN4O3 B441960 4-BROMO-N~3~-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE CAS No. 1212293-12-3](/img/structure/B441960.png)
4-BROMO-N~3~-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BROMO-N~3~-(3,5-DIOXO-4-AZATETRACYCLO[5320~2,6~0~8,10~]DODEC-11-EN-4-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound known for its unique polycyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~3~-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the Diels-Alder reaction between cycloheptatriene and maleic anhydride to form a tetracyclic intermediate. This intermediate is then reacted with hydrazides of benzoic acids, arylaminoacetic acid, or oxalic acid to form the desired polycyclic N-amidoimide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. For example, replacing xylene with toluene as the solvent in the Diels-Alder reaction has been shown to improve the yield and purity of the intermediate .
Análisis De Reacciones Químicas
Types of Reactions
4-BROMO-N~3~-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while halogen substitution can produce various halogenated analogs.
Aplicaciones Científicas De Investigación
4-BROMO-N~3~-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential antiviral activity, particularly against orthopoxviruses.
Biology: It is used in studies to understand the mechanisms of viral inhibition and to develop new antiviral drugs.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-BROMO-N~3~-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with viral proteins, inhibiting their function and preventing viral replication. The compound targets specific molecular pathways essential for the virus’s life cycle, thereby exerting its antiviral effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-hydroxy-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-3-nitrobenzamide
- N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N’-(3-trifluoromethyl)phenyl]ethanediamide
- N-(2,6-dimethylphenyl)-N’-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)ethanediamide
Uniqueness
4-BROMO-N~3~-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its bromine substitution, which can enhance its antiviral activity and alter its chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
1212293-12-3 |
|---|---|
Fórmula molecular |
C16H15BrN4O3 |
Peso molecular |
391.22g/mol |
Nombre IUPAC |
4-bromo-N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15BrN4O3/c1-20-5-10(17)13(18-20)14(22)19-21-15(23)11-6-2-3-7(9-4-8(6)9)12(11)16(21)24/h2-3,5-9,11-12H,4H2,1H3,(H,19,22) |
Clave InChI |
LMHHPCYJUBLDJT-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NN2C(=O)C3C4C=CC(C3C2=O)C5C4C5)Br |
SMILES canónico |
CN1C=C(C(=N1)C(=O)NN2C(=O)C3C4C=CC(C3C2=O)C5C4C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B441917.png)

![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B441931.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B441935.png)
![2-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}benzonitrile](/img/structure/B441942.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B441955.png)
![3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile](/img/structure/B441957.png)
![2-nitro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B441982.png)
![N-(2-ethoxyphenyl)-8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B442023.png)

![5-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B442038.png)
![2,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzenesulfonamide](/img/structure/B442123.png)
![1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(Z)-1-(4-METHOXYANILINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE](/img/structure/B442146.png)
